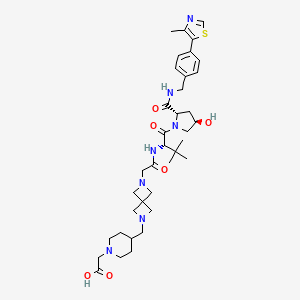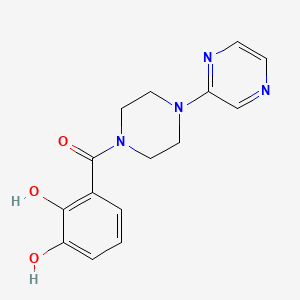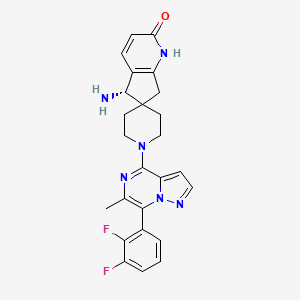
7,8-Bis(((methylamino)carbonyl)oxy)-2-phenyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TrkB-IN-1 is a potent, orally active agonist of the tropomyosin receptor kinase B (TrkB) receptor. This compound has shown promising results in reversing cognitive deficits in Alzheimer’s disease mouse models, making it a valuable tool for Alzheimer’s disease research .
Métodos De Preparación
The synthetic routes and reaction conditions for TrkB-IN-1 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts to achieve the desired pharmacokinetic properties . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
TrkB-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
TrkB-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding affinity and activation of the TrkB receptor.
Biology: Investigated for its role in neural development and synaptic plasticity.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Mecanismo De Acción
TrkB-IN-1 exerts its effects by binding to the TrkB receptor, which is a neurotrophin receptor important for synaptic plasticity and neural development. Upon binding, TrkB-IN-1 activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the phospholipase C gamma (PLCγ) pathway . These pathways are involved in cell survival, differentiation, and synaptic plasticity.
Comparación Con Compuestos Similares
TrkB-IN-1 can be compared with other TrkB agonists such as 7,8-dihydroxyflavone and LM22A-4. While 7,8-dihydroxyflavone is a well-characterized TrkB agonist with moderate chemical stability, TrkB-IN-1 offers favorable pharmacokinetic properties and has shown efficacy in reversing cognitive deficits in Alzheimer’s disease models . LM22A-4, another TrkB agonist, has been studied for its potential in preventing neurodegeneration . TrkB-IN-1’s uniqueness lies in its potent oral activity and promising results in preclinical studies.
Similar Compounds
- 7,8-Dihydroxyflavone
- LM22A-4
- Oleacein (a rare olive compound with TrkB agonist properties)
Propiedades
Número CAS |
1609067-49-3 |
|---|---|
Fórmula molecular |
C19H16N2O6 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
[8-(methylcarbamoyloxy)-4-oxo-2-phenylchromen-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C19H16N2O6/c1-20-18(23)26-14-9-8-12-13(22)10-15(11-6-4-3-5-7-11)25-16(12)17(14)27-19(24)21-2/h3-10H,1-2H3,(H,20,23)(H,21,24) |
Clave InChI |
NWWRHMSYZTWUBD-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12381615.png)
![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)


![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)


![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)

![N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide](/img/structure/B12381653.png)
